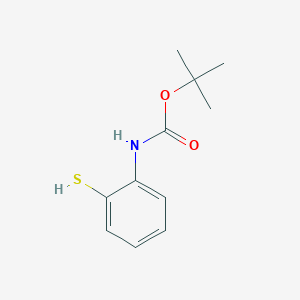

N-BOC-2-Mercaptoaniline

説明

Structure

3D Structure

特性

IUPAC Name |

tert-butyl N-(2-sulfanylphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2S/c1-11(2,3)14-10(13)12-8-6-4-5-7-9(8)15/h4-7,15H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYRPKHOYQLUMLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC=C1S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Boc 2 Mercaptoaniline and Its Precursors

Synthesis of 2-Mercaptoaniline (o-Aminothiophenol)

2-Aminothiophenol (B119425), also known as 2-Mercaptoaniline, is a critical bifunctional intermediate in the synthesis of various pharmaceuticals and heterocyclic compounds, including benzothiazoles. Its synthesis can be achieved through several classical and modern routes, often starting from readily available materials like aniline (B41778) or 2-chloronitrobenzene.

Classical syntheses of 2-aminothiophenol have been well-established for decades. One of the most notable methods is the Herz reaction , named after chemist Richard Herz. wikipedia.org This process involves the treatment of an aniline with disulfur (B1233692) dichloride (S₂Cl₂) to form a 1,2,3-benzodithiazolium chloride salt, commonly known as a Herz salt. wikipedia.orgmdpi.com Subsequent hydrolysis of this intermediate, typically under alkaline conditions, cleaves the five-membered ring to yield the sodium salt of 2-aminothiophenol, which can then be neutralized to afford the final product. wikipedia.orgijcrt.org A significant limitation of the Herz reaction is that anilines with an unsubstituted para-position are prone to chlorination during the reaction. ijcrt.org For instance, the reaction with aniline itself yields 2-amino-5-chlorothiophenol (B1271911) rather than the desired o-aminothiophenol. ijcrt.org

Another prevalent classical approach begins with 2-chloronitrobenzene. This starting material can be converted to di-(2-nitrophenyl)-disulfide. ijpsonline.com This disulfide intermediate is then subjected to reduction to yield 2-aminothiophenol. A common method for this reduction is the use of zinc dust in glacial acetic acid, which reduces both the nitro groups and the disulfide bond simultaneously to form the zinc salt of 2-aminothiophenol. ijpsonline.comprepchem.com The free amine can be liberated by treatment with acid followed by neutralization. ijpsonline.comprepchem.com

Modern synthetic efforts often focus on developing more efficient, selective, and environmentally benign catalytic systems. While many modern methods are directed at the synthesis of benzothiazole (B30560) derivatives from 2-aminothiophenol, the principles can inform its preparation. nih.govrsc.org For example, transition-metal-catalyzed reactions, such as those using iron salts with phosphine (B1218219) ligands, have been developed for the synthesis of 2-mercaptobenzothiazole (B37678) derivatives from 2-halogenated anilines, indicating the potential for modern cross-coupling strategies in C-S bond formation. patsnap.com

The purity of 2-aminothiophenol is crucial for its subsequent use. Commercial grades are available at purities of 90% to over 99%. The purity is commonly assessed using gas chromatography (GC) analysis. mdpi.comijpsonline.com The progress of the synthesis and the purity of the final product can also be monitored by thin-layer chromatography (TLC). ijpsonline.comresearchgate.net

The structural characterization of 2-aminothiophenol is confirmed through various spectroscopic techniques. Infrared (IR) spectroscopy is used to identify the characteristic absorption bands of the N-H and S-H functional groups. ijpsonline.com Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) provides detailed information about the chemical environment of the protons and carbon atoms, confirming the molecular structure. ijpsonline.comresearchgate.net Physical constants such as melting point and boiling point are also key indicators of purity. ijpsonline.com

Table 1: Physical and Chemical Properties of 2-Mercaptoaniline

| Property | Value | Source(s) |

|---|---|---|

| Chemical Name | 2-Aminobenzenethiol | mdpi.comijpsonline.com |

| Synonyms | 2-Mercaptoaniline, o-Aminothiophenol | mdpi.com |

| CAS Number | 137-07-5 | mdpi.com |

| Molecular Formula | C₆H₇NS | uokerbala.edu.iq |

| Molecular Weight | 125.19 g/mol | mdpi.com |

| Appearance | Yellow-brown liquid or solid | mdpi.comijpsonline.com |

| Melting Point | 19 to 21 °C | mdpi.comijpsonline.com |

| Boiling Point | 280 °C | mdpi.comijpsonline.com |

| Purity (GC) | >97% | mdpi.comijpsonline.com |

N-Boc Protection of 2-Mercaptoaniline

The selective protection of the amino group in 2-mercaptoaniline is a key step in many multi-step syntheses. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of conditions and its straightforward removal under moderately acidic conditions. prepchem.com The primary challenge in the Boc-protection of 2-mercaptoaniline is achieving chemoselectivity, i.e., protecting the amine (N-protection) without reacting with the more nucleophilic thiol group (S-protection).

The most common reagent for introducing the Boc group is di-tert-butyl dicarbonate (B1257347) (Boc₂O), also known as Boc anhydride. prepchem.comijpsr.com The reaction involves the nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O. ijpsr.com The success of this reaction, particularly its chemoselectivity for the amine over the thiol in 2-mercaptoaniline, is highly dependent on the reaction conditions.

The mechanism for the N-Boc protection of an amine with Boc₂O proceeds via nucleophilic acyl substitution.

The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate. wikipedia.org

This forms a tetrahedral intermediate. The intermediate then collapses, leading to the cleavage of a C-O bond and the departure of a tert-butyl carbonate anion as a leaving group. wikipedia.org

The tert-butyl carbonate anion is a relatively strong base and abstracts the proton from the now-protonated amine (ammonium ion), yielding the N-Boc protected amine and tert-butyl bicarbonate. wikipedia.orgCurrent time information in Bangalore, IN.

The unstable tert-butyl bicarbonate readily decomposes into gaseous carbon dioxide (CO₂) and tert-butanol (B103910). wikipedia.orgCurrent time information in Bangalore, IN.

When a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) is used, it first reacts with Boc₂O to form a more reactive Boc-pyridinium species, which is then attacked by the amine. The DMAP is regenerated, confirming its catalytic role. Current time information in Bangalore, IN.

The choice of solvent and catalyst is paramount for achieving selective N-protection of 2-mercaptoaniline over S-protection. Research has shown that highly chemoselective N-tert-butyloxycarbonylation can be achieved under catalyst-free conditions using water as the solvent. scirp.org This method effectively yields the N-Boc derivative without the formation of isocyanate, urea, or S-Boc side products. scirp.org The use of water as a solvent is also advantageous from a green chemistry perspective. researchgate.net

In organic solvents, the reaction is often performed in the presence of a base. Common systems include using triethylamine (B128534) (TEA) as the base in a solvent like tetrahydrofuran (B95107) (THF). ijpsr.com However, stronger, more nucleophilic bases like 4-dimethylaminopyridine (DMAP) can accelerate the reaction but may also increase the likelihood of side reactions. Current time information in Bangalore, IN. The reaction can be conducted in various solvents such as acetonitrile (B52724) or dichloromethane (B109758), or even under solvent-free conditions. prepchem.comijpsr.com

Several catalytic systems have been developed to improve efficiency and selectivity. Perchloric acid adsorbed on silica (B1680970) gel (HClO₄–SiO₂) has been reported as a highly efficient and reusable catalyst for chemoselective N-Boc protection under solvent-free conditions. scirp.org Similarly, 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can serve as both a solvent and a catalyst, promoting efficient and chemoselective mono-N-Boc protection. scirp.org The use of recyclable solid acid catalysts like melamine (B1676169) trisulfonic acid (MTSA) also offers an effective protocol for N-Boc protection of various amines. wikipedia.org

Table 2: Summary of Conditions for N-Boc Protection of Amines

| Condition | Solvent | Catalyst / Base | Key Outcome | Source(s) |

|---|---|---|---|---|

| Aqueous | Water | None | High chemoselectivity for N-protection; no S-Boc side products. Environmentally benign. | scirp.org |

| Anhydrous | THF | Triethylamine (TEA) | Standard conditions for Boc protection. | ijpsr.com |

| Anhydrous | Acetonitrile | DMAP | Accelerated reaction rate; potential for increased side reactions. | prepchem.comCurrent time information in Bangalore, IN. |

| Solvent-Free | None | HClO₄–SiO₂ | Efficient, chemoselective, reusable catalyst system. | scirp.org |

| Fluorinated Alcohol | HFIP | HFIP (self-catalyzed) | Efficient, chemoselective mono-N-Boc protection. Recyclable catalyst. | scirp.org |

| Solvent-Free | None | Melamine Trisulfonic Acid | Efficient and reusable solid acid catalyst. | wikipedia.org |

Reaction with Di-tert-butyl Dicarbonate (Boc₂O)

Influence of Solvents and Catalysts on Chemoselectivity

Catalyst-Free Conditions

The tert-butyloxycarbonylation of amines can be performed without a catalyst, offering a greener and more straightforward synthetic route. researchgate.net Research has demonstrated that the N-tert-butyloxycarbonylation of various amines, including aromatic amines, can proceed effectively in water. researchgate.net This catalyst-free approach prevents the formation of common side products such as isocyanates, urea, and di-tert-butyl dicarbonate (N,N-di-t-Boc) derivatives. researchgate.net

In a typical catalyst-free procedure, the amine is dissolved in water, and di-tert-butyl dicarbonate ((Boc)2O) is added, often dropwise. The reaction mixture is then stirred at room temperature. researchgate.net For instance, the reaction of aniline under these conditions yields the corresponding N-Boc derivative. academie-sciences.fr The use of water as a solvent is believed to facilitate the reaction through electrophilic activation of (Boc)2O via hydrogen bonding. researchgate.net This method is noted for its chemoselectivity, as demonstrated in competitive reactions between different types of amines. researchgate.net

A study on the reaction of aldehydes with primary sulfonamides under solvent- and catalyst-free conditions also highlights the feasibility of forming N-sulfamoyl imines in high yields and short reaction times, further supporting the potential of catalyst-free approaches in related syntheses. researchgate.net

Use of Ionic Liquids

Ionic liquids (ILs) have emerged as effective and recyclable catalysts for the N-Boc protection of amines. academie-sciences.fr Protic ionic liquids, such as those based on 1,1,3,3-tetramethylguanidine (B143053) (TMG), have been successfully employed. academie-sciences.fr For example, [TMG][Ac], a TMG-based protic ionic liquid, efficiently catalyzes the N-Boc protection of amines with (Boc)2O at room temperature. academie-sciences.fr

The proposed mechanism suggests that the protic ionic liquid activates the (Boc)2O electrophilically, creating a zwitterionic species that is more susceptible to nucleophilic attack by the amine. academie-sciences.fr This process leads to the formation of the N-Boc derivative and regeneration of the ionic liquid. academie-sciences.fr The use of such ILs offers several advantages, including high yields, short reaction times, and the ability to reuse the catalyst. academie-sciences.fr

The synthesis of ionic liquids themselves can be achieved through various methods, including quaternization reactions of amines followed by anion exchange. d-nb.infoissp.ac.ru For instance, amino acid ionic liquids (AAILs) have been prepared by neutralizing imidazolium (B1220033) hydroxide (B78521) with protected amino acids. nih.gov These protected AAILs can then serve as both reactants and reaction media in subsequent synthetic steps, such as dipeptide synthesis. nih.gov

Table 1: Comparison of Catalysts for N-Boc Protection of Aniline

| Catalyst | Time (min) | Yield (%) |

| [TMG][Ac] (10 mol%) | 5 | 96 |

This table is based on data from a study on the use of [TMG][Ac] as a catalyst. academie-sciences.fr

Silica-Gel Adsorbed Perchloric Acid Catalysis

Perchloric acid adsorbed on silica gel (HClO4-SiO2) is a highly efficient, inexpensive, and reusable catalyst for various organic transformations, including the N-tert-butoxycarbonylation of amines. researchgate.netorganic-chemistry.org This solid-supported catalyst facilitates the reaction under mild and often solvent-free conditions. organic-chemistry.orgias.ac.in

The preparation of HClO4-SiO2 involves treating silica gel with an aqueous solution of perchloric acid. ias.ac.in This catalyst has been successfully used for the chemoselective N-Boc protection of amines, demonstrating high yields and short reaction times. organic-chemistry.org For example, the N-tert-butoxycarbonylation of various amines using this catalyst system proceeds efficiently. organic-chemistry.org The catalyst's utility also extends to the formation and deprotection of acetals and ketals, highlighting its versatility. organic-chemistry.org

The catalytic activity of HClO4-SiO2 is attributed to the increased effective surface area and the strong acidity of the supported perchloric acid. researchgate.net This system has been shown to be effective in reactions involving solid reactants under solvent-free conditions, where it can induce melting of the reaction mixture. ias.ac.in The reusability of the catalyst makes it an environmentally friendly option for chemical synthesis. organic-chemistry.orgorganic-chemistry.org

Mechanochemical Protection

Mechanochemical methods, such as ball milling, offer a solvent-free approach for the synthesis of organic molecules, including the protection of amino groups. beilstein-journals.orgnih.gov This technique has been successfully applied to the N-terminal protection of amino acids using reagents like di-tert-butyl dicarbonate (Boc2O), achieving high yields. beilstein-journals.orgnih.gov

In a typical mechanochemical procedure, the reactants are milled together, sometimes with a liquid-assisted grinding (LAG) agent like a small amount of ethanol, to facilitate the reaction. acs.org For instance, the synthesis of 2-(2-hydroxyphenyl)-benzothiazole derivatives has been achieved with high yields by grinding aminothiophenol with salicylaldehyde (B1680747) derivatives. acs.org Similarly, the N-protection of amino acids has been reported with near 90% yields in relatively short reaction times. beilstein-journals.org

Mechanochemistry has also been employed in the synthesis of various heterocyclic compounds, demonstrating its broad applicability. beilstein-journals.orgnih.gov The advantages of this method include the reduction or elimination of solvent use, potentially shorter reaction times, and unique reactivity compared to solution-based methods. beilstein-journals.orgiust.ac.ir

Table 2: Mechanochemical N-Protection of α-Amino Esters

| Protecting Group Reagent | Reaction Time (min) | Yield (%) |

| Boc2O | 90–120 | ~90 |

This table is based on data from a review on the mechanochemical synthesis of small organic molecules. beilstein-journals.org

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product. This involves a systematic study of various parameters such as catalyst loading, temperature, and reaction time.

In the synthesis of amides, for example, it has been shown that reaction times can often be reduced with only a minor impact on the yield. acs.org For instance, in a borate-mediated amidation, reducing the reaction time from 15 hours to 5 hours resulted in a small decrease in yield. acs.org Similarly, for the N-Boc protection of aniline using an ionic liquid catalyst, 10 mol% of the catalyst was found to be optimal, as increasing the amount to 20 mol% did not improve the yield or reaction time. academie-sciences.fr

The choice of workup procedure can also significantly affect the purity of the final product. Solid-phase workup techniques, involving the use of resins to scavenge unreacted reagents and byproducts, can provide amide products with comparable yield and purity to traditional aqueous workups. acs.orgacs.org Furthermore, purification techniques like silica column chromatography are often employed to ensure a purity of at least 95%. nih.gov

In mechanochemical synthesis, the choice of milling apparatus and conditions can be critical. For example, the synthesis of a thiosemicarbazone chemoreceptor was successful in a shaking mill but failed in a planetary ball mill, highlighting the importance of the specific mechanochemical setup. acs.org

Ultimately, the optimization process aims to find a balance between reaction efficiency, product quality, and the economic and environmental impact of the synthesis.

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of N-BOC-2-mercaptoaniline, offering insights into the proton and carbon frameworks of the molecule.

Proton NMR (¹H NMR) spectroscopy confirms the presence and connectivity of hydrogen atoms within this compound. The spectrum is characterized by distinct signals corresponding to the aromatic protons, the amine (NH) and thiol (SH) protons, and the protons of the tert-butoxycarbonyl (BOC) protecting group.

The aromatic region typically displays complex multiplets resulting from the spin-spin coupling of adjacent protons on the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electronic effects of both the amino and mercapto substituents. The NH proton of the carbamate (B1207046) linkage usually appears as a broad singlet, and its chemical shift can be sensitive to solvent and concentration. The thiol proton also gives rise to a singlet. The most upfield signal in the spectrum is a sharp, intense singlet corresponding to the nine equivalent protons of the tert-butyl group of the BOC moiety.

Detailed chemical shift assignments from research findings are presented below:

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Aromatic Protons (Ar-H) | 7.15-7.08 | Multiplet | Corresponds to the protons on the phenyl ring. |

| NH (Amine) | 6.98 | Singlet | Represents the proton of the carbamate group. |

| SH (Thiol) | Not specified in results | Singlet | The chemical shift can vary depending on conditions. |

| (CH₃)₃C (BOC group) | 1.45 | Singlet | Characteristic signal for the nine equivalent protons of the tert-butyl group. beilstein-journals.org |

Note: Chemical shifts can vary slightly depending on the solvent and spectrometer frequency.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. Key resonances include those from the aromatic carbons, the carbonyl carbon (C=O) of the BOC group, the quaternary carbon of the tert-butyl group, and the methyl carbons of the tert-butyl group.

The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of the carbon atoms. For instance, the carbonyl carbon of the N-Boc group is typically observed significantly downfield. Studies on various N-Boc-protected compounds have shown that the chemical shifts of the carbonyl carbons can be influenced by factors such as solvent polarity and intramolecular hydrogen bonding. mdpi.comresearchgate.net

A representative table of ¹³C NMR chemical shifts is provided below:

| Carbon Assignment | Chemical Shift (δ, ppm) | Notes |

| Aromatic Carbons (Ar-C) | 128.23, 127.43 | Signals for the carbons of the phenyl ring. |

| C=O (BOC group) | ~150-155 | The exact shift can be solvent-dependent. beilstein-journals.org |

| C(CH₃)₃ (BOC group) | ~80 | Quaternary carbon of the tert-butyl group. |

| C(CH₃)₃ (BOC group) | ~28 | The three equivalent methyl carbons. |

Note: The specific assignments for all six aromatic carbons require more detailed 2D NMR experiments.

While ¹H and ¹³C are the most common nuclei studied for organic molecules, multinuclear NMR can provide additional structural information, particularly for derivatives of this compound. For example, if the compound is derivatized to include elements like phosphorus or nitrogen, ³¹P NMR or ¹⁵N NMR spectroscopy could be employed.

¹⁵N NMR, for instance, can directly probe the nitrogen atom of the carbamate linkage. In studies of related N-Boc protected heterocyclic compounds, ¹⁵N NMR has been used to distinguish between different nitrogen environments within a molecule. beilstein-journals.org For example, in a piperidine derivative, the nitrogen atom's chemical shift was reported at δ -294.6 ppm, which is distinct from the nitrogen in a 1,2-oxazole ring at δ -3.1 ppm. beilstein-journals.org Such studies are valuable for confirming the site of derivatization and understanding the electronic structure around the nitrogen atom.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It is a critical tool for confirming the identity of this compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of this compound (C₁₁H₁₅NO₂S). HRMS is essential for distinguishing between compounds with the same nominal mass but different elemental compositions. The proliferation of new psychoactive substances has made HRMS a standard for their analysis due to its capability for data-independent acquisition, which allows for retrospective data examination. researchgate.netnih.govnih.gov

| Property | Value |

| Molecular Formula | C₁₁H₁₅NO₂S |

| Exact Mass | 225.0823 |

| Analysis Mode | Electrospray Ionization (ESI) |

| Common Adducts | [M+H]⁺, [M+Na]⁺ |

The exact mass is calculated from the masses of the most abundant isotopes of each element.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is typically used for the analysis of large biomolecules like proteins and polymers. researchgate.net While not a standard method for characterizing a small molecule like this compound itself, it becomes relevant when this compound is used as a building block in larger molecular assemblies.

For instance, if this compound is incorporated into a peptide or a polymer, MALDI-TOF MS could be used to characterize the final product. The technique is valuable for confirming the success of a conjugation reaction and determining the molecular weight distribution of polymers. Its applications span various fields, including clinical microbiology for identifying microorganisms and in biopharmaceutical research to assess the integrity of peptide and protein drugs. researchgate.netnih.govnih.govresearchgate.netmdpi.com

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared (IR) spectroscopy is a fundamental technique used to probe the vibrational modes of a molecule. When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, creating a unique spectral fingerprint. This allows for the identification of the functional groups present within the molecular structure.

The IR spectrum of this compound is characterized by several key absorption bands that confirm the presence of its defining functional groups: the carbamate moiety, the thiol group, and the aromatic ring. While the exact position of a peak can vary slightly based on the sample's physical state (e.g., solid, liquid) and measurement technique, the characteristic regions for these vibrations are well-established.

Key functional group stretches for this compound include:

N-H Stretch: The secondary amine within the carbamate group exhibits a characteristic stretching vibration. Typically, this appears as a single, sharp peak.

C=O Stretch: The carbonyl group of the tert-butoxycarbonyl (BOC) protecting group produces a strong, sharp absorption band. Its position is indicative of the carbamate electronic environment.

S-H Stretch: The thiol group gives rise to a weak, but distinct, stretching band. This peak is often less intense than other functional group vibrations.

Aromatic C-H and C=C Stretches: The benzene ring shows characteristic C-H stretching vibrations typically above 3000 cm⁻¹ and several C=C stretching bands in the 1450-1600 cm⁻¹ region.

C-N and C-O Stretches: The carbamate linkage also features C-N and C-O stretching vibrations, which contribute to the complex fingerprint region of the spectrum.

Table 1: Characteristic Infrared Absorption Bands for this compound This table is generated based on typical vibrational frequencies for the constituent functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Amine) | Stretch | 3250 - 3450 | Medium, Sharp |

| S-H (Thiol) | Stretch | 2550 - 2600 | Weak |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H | Stretch | 2850 - 2980 | Medium |

| C=O (Carbamate) | Stretch | 1680 - 1730 | Strong, Sharp |

| N-H (Amine) | Bend | 1600 - 1620 | Medium |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak |

| C-N (Amine) | Stretch | 1250 - 1350 | Medium |

| C-O (Ester) | Stretch | 1040 - 1220 | Medium |

X-ray Crystallography for Unambiguous Structural Confirmation

While specific crystallographic data for this compound is not widely published, a 2024 study on a new polymorph of the closely related compound, tert-butyl (2-aminophenyl)carbamate, provides significant insight into the expected solid-state structure. researchgate.net This analog differs only by the absence of the sulfur atom, having a primary amine in place of the thiol. The study revealed a monoclinic crystal system with two independent molecules in the asymmetric unit, highlighting a complex network of hydrogen bonds involving the amine and carbamate groups that dictates the crystal packing. researchgate.net Such analysis provides unequivocal confirmation of molecular connectivity and stereochemistry.

Table 2: Crystallographic Data for tert-Butyl (2-aminophenyl)carbamate (Polymorph II) Data from a closely related structural analog, illustrating typical parameters obtained from X-ray crystallography. researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₁₆N₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 9.0123 (3) |

| b (Å) | 16.0350 (6) |

| c (Å) | 16.5925 (6) |

| α (°) | 90 |

| β (°) | 102.139 (3) |

| γ (°) | 90 |

| Volume (ų) | 2341.61 (14) |

| Z | 8 |

| Molecules per Asymmetric Unit (Z') | 2 |

Other Spectroscopic Techniques for Elucidation of Molecular Structure

Beyond IR spectroscopy and X-ray crystallography, other spectroscopic methods are employed to provide a more complete picture of the molecule's electronic and vibrational properties.

Photoluminescence (PL) spectroscopy investigates the light emitted by a substance after it has absorbed photons. This technique provides information about the electronic excited states of a molecule. There is currently no significant information available in scientific literature regarding the photoluminescent properties of this compound, as it is not typically studied for emissive applications.

Raman spectroscopy is another vibrational spectroscopy technique that is complementary to IR spectroscopy. It detects changes in the polarizability of a molecule's electron cloud during vibration. While IR spectroscopy is particularly sensitive to polar functional groups like C=O, Raman spectroscopy can be more effective for analyzing non-polar or symmetric bonds, such as the S-H bond or the C=C bonds of the aromatic ring. Detailed Raman spectra for this compound are not widely reported, but the technique remains a valuable tool for comprehensive vibrational analysis.

Reactivity and Synthetic Applications of N Boc 2 Mercaptoaniline

Formation of Cyclic and Heterocyclic Systems

The unique arrangement of the nucleophilic thiol and the protected amine functionalities in N-BOC-2-mercaptoaniline facilitates its use in the construction of various fused ring systems. Through carefully designed synthetic routes, this compound can be readily converted into valuable benzothiazoles, benzoxazoles, and benzothiazines.

Synthesis of Benzothiazole (B30560) Derivatives

Benzothiazoles are a prominent class of heterocyclic compounds that exhibit a broad spectrum of biological activities. This compound is a key precursor for the synthesis of these derivatives, typically through condensation and cyclization reactions with various electrophiles. The general strategy involves the reaction of the thiol group, followed by cyclization involving the deprotected amino group.

Mechanochemical methods, which utilize mechanical energy to induce chemical reactions, offer a green and efficient alternative to traditional solvent-based synthesis. In the context of benzothiazole synthesis, a grindstone-based approach has been demonstrated for the reaction of 2-aminothiophenol (B119425) (the deprotected form of this compound) with various aldehydes. mdpi.com This solvent-free method provides a rapid and high-yielding route to 2-substituted benzothiazoles. While the direct use of this compound in this specific mechanochemical process is not explicitly detailed, the principle of the reaction highlights a sustainable synthetic pathway that could be adapted for the BOC-protected precursor, likely involving an in-situ or subsequent deprotection and cyclization step.

2-Aminobenzothiazoles are an important subclass of benzothiazoles with significant pharmacological properties. scholarsresearchlibrary.com The synthesis of these derivatives can be achieved from N-arylthioureas through intramolecular C-S bond formation and C-H functionalization. organic-chemistry.org While this method does not directly start from this compound, the strategic functionalization of the 2-amino position is often facilitated by the use of protecting groups like BOC. For instance, multistep syntheses of complex benzothiazole derivatives have utilized N-propargylation of Boc-protected 2-aminobenzothiazole (B30445) as a key step. nih.govmdpi.com This underscores the importance of the BOC group in manipulating the reactivity of the amino functionality during the synthesis of elaborately substituted 2-aminobenzothiazoles. nih.govmdpi.com

| Reactant 1 | Reactant 2 | Product | Reaction Type | Reference |

| 2-Aminothiophenol | Aldehydes | 2-Substituted Benzothiazoles | Condensation/Cyclization | organic-chemistry.org |

| N-Arylthioureas | - | 2-Aminobenzothiazoles | Intramolecular Cyclization | organic-chemistry.org |

| Boc-protected 2-aminobenzothiazole | Propargyl bromide | N-propargyl-Boc-2-aminobenzothiazole | Alkylation | nih.govmdpi.com |

Synthesis of Benzoxazole (B165842) Derivatives

Benzoxazoles are another class of heterocyclic compounds with significant applications in medicinal chemistry. jocpr.com The synthesis of benzoxazole derivatives can be achieved through the condensation of o-aminophenols with various reagents. While this compound is primarily a precursor for sulfur-containing heterocycles, analogous strategies involving its oxygen-containing counterpart, N-BOC-2-aminophenol, are employed for benzoxazole synthesis. The principles of protection and cyclization are similar, highlighting the versatility of the BOC-protecting group strategy in the synthesis of different benzo-fused heterocycles. For instance, the synthesis of triazole and isoxazole-tagged benzoxazole derivatives has been accomplished through a multistep process starting from a Boc-protected 2-aminophenol. nih.govmdpi.com

| Precursor | Reagent | Product Class | Key Step | Reference |

| o-Aminophenol | Carboxylic Acids/Aldehydes | 2-Substituted Benzoxazoles | Condensation/Cyclization | nih.gov |

| Boc-protected 2-aminophenol | Propargyl bromide | N-propargyl-Boc-2-aminophenol | Alkylation | nih.govmdpi.com |

Synthesis of 1,4-Benzothiazine Derivatives

1,4-Benzothiazines are a class of heterocyclic compounds containing both sulfur and nitrogen in a six-membered ring fused to a benzene (B151609) ring. cbijournal.com These compounds are often synthesized through the reaction of 2-aminothiophenol with α-halo ketones or other suitable three-carbon synthons. beilstein-journals.org The reaction of 2-aminothiophenol with maleic anhydride, for example, yields 2,3-dihydro-3-oxo-(2H)-1,4-benzothiazine acetic acid, a key intermediate for further derivatization. cbijournal.com The use of this compound in these syntheses allows for controlled reactions, where the BOC group can be removed at the appropriate stage to facilitate cyclization. A facile and regioselective synthesis of 1,4-benzothiazines has been achieved using 2-aminothiophenol and α-cyano-α-alkoxy carbonyl epoxides, where the sulfur atom exclusively attacks the carbon bearing the aryl group of the epoxide. researchgate.net

| Reactant 1 | Reactant 2 | Product Class | Key Feature | Reference |

| 2-Aminothiophenol | Maleic Anhydride | 1,4-Benzothiazine acetic acid derivatives | Condensation | cbijournal.com |

| 2-Aminothiophenol | α-Cyano-α-alkoxy carbonyl epoxides | 1,4-Benzothiazines | Regioselective attack of sulfur | researchgate.net |

| 2-Aminothiophenols | 1,3-Dicarbonyl compounds | 4H-1,4-Benzothiazines | Cyclocondensation | cbijournal.com |

Intramolecular Cyclization Reactions

The BOC protecting group on the nitrogen atom of this compound can participate in various intramolecular cyclization reactions, particularly after modification of the thiol group. researchgate.net For instance, intramolecular N-Boc–epoxide cyclization has been reported to proceed in a diastereoselective manner to form 1,3-oxazolidin-2-one and 1,3-oxazinan-2-one (B31196) derivatives. rsc.org While this specific example does not involve a mercapto group, it demonstrates the reactivity of the N-Boc moiety in intramolecular ring-forming reactions. In the context of this compound, derivatization of the thiol group to introduce an appropriate tethered electrophile would enable similar intramolecular cyclizations to form novel heterocyclic systems. Furthermore, intramolecular nucleophilic addition of N-Boc protected α-amino carbanions to arynes has been developed for the synthesis of benzazepines, showcasing another powerful intramolecular cyclization strategy. researchgate.net

| Substrate Type | Reaction Condition | Product Type | Key Feature | Reference |

| N-Boc aniline-tethered 2,3-disubstituted epoxides | Refluxing trifluoroethanol | 1,3-Oxazolidin-2-ones and 1,3-Oxazinan-2-ones | Diastereoselective cyclization | rsc.org |

| N-Boc protected amine with in situ generated aryne | n-BuLi, THF | C-1 arylated benzazepines | Intramolecular nucleophilic addition | researchgate.net |

| 2-(6-substituted 3(Z)-hexen-1,5-diynyl)anilines | Potassium tert-butoxide in NMP | 5-substituted carbazoles | Base-mediated intramolecular cyclization | nih.gov |

Reactions Involving the Thiol Group

The thiol group in this compound is a focal point for a variety of chemical transformations, enabling its use in diverse synthetic applications ranging from bioconjugation to the formation of complex heterocyclic structures.

Thiol-Mediated Transformations and Conjugations

The nucleophilic nature of the thiol group in this compound allows it to readily participate in thiol-mediated transformations and conjugations. These reactions are pivotal in the construction of larger molecules and the modification of biomolecules. The thiol group is significantly more nucleophilic than the amine group, which allows for selective reactions at the sulfur atom.

Thiol-mediated uptake is a process that facilitates the entry of molecules into cells. nih.gov This process involves a cascade of exchange reactions with cellular partners. nih.gov Various compounds, including benzopolysulfanes and epidithiodiketopiperazines, are known to participate in thiol-mediated uptake through exchange with cellular components like protein disulfide isomerases and integrins. nih.gov

In the realm of bioconjugation, thiol-reactive agents are frequently employed to label proteins and peptides. For instance, N-[2-(4-18F-fluorobenzamido) ethyl] maleimide (B117702) is a thiol-reactive labeling agent used in the synthesis of tracers for PET imaging. nih.gov The reaction between a thiol and a maleimide group is a widely used strategy for attaching molecules to cysteine residues in proteins.

A notable application of thiol-mediated conjugation is the nitrile-aminothiol conjugation (NATC) reaction. This reaction occurs between a 1,2-amino thiol and an aromatic nitrile-containing peptide, forming a thiazolidine (B150603) conjugate. researchgate.net The reactivity of this conjugation is dependent on the specific nitrile and aminothiol (B82208) moieties involved. researchgate.net

Formation of Disulfide Bonds in Peptide Synthesis

The formation of disulfide bonds is a critical step in the synthesis of many peptides and proteins, as these bonds are often essential for their structural integrity and biological activity. nih.govnih.govresearchgate.net this compound, after deprotection of the amine, can be envisioned as a cysteine analog in certain contexts, where the thiol group is available for disulfide bond formation. The synthesis of peptides with multiple disulfide bridges requires careful planning of protecting group strategies to ensure the correct pairing of cysteine residues. researchgate.netspringernature.com

There are three primary approaches for forming disulfide bonds in synthetic peptides:

Oxidation of unprotected thiols. nih.gov

Oxidation of protected thiols. nih.gov

Directed methods for creating unsymmetrical disulfides. nih.gov

Reactions Involving the Protected Amine Group

The tert-butyloxycarbonyl (BOC) protecting group on the amine of this compound allows for selective reactions at the thiol group while the amine remains unreactive. However, the BOC group can be readily removed, typically with an acid like trifluoroacetic acid (TFA), to liberate the free amine for subsequent derivatization. peptide.comfishersci.co.uk

Derivatization Post-Deprotection

Once the BOC group is removed, the resulting 2-aminothiophenol is a versatile intermediate for the synthesis of a wide range of compounds, particularly benzothiazoles. wikipedia.org The free amine can participate in condensation reactions with various electrophiles.

2-Aminothiophenol reacts with aldehydes, ketones, carboxylic acids, and their derivatives to form 2-substituted benzothiazoles. mdpi.commdpi.comnih.gov These reactions often proceed through the formation of an imine intermediate, followed by an intramolecular nucleophilic attack of the thiol group to furnish the benzothiazole ring. mdpi.com The reaction conditions can be influenced by the electronic nature of the substituents on the reaction partners, with electron-withdrawing groups sometimes leading to higher yields. mdpi.com

The deprotection of BOC-protected amines is a straightforward carbamate (B1207046) hydrolysis under acidic conditions. fishersci.co.uk Common reagents for this transformation include concentrated hydrochloric acid or trifluoroacetic acid (TFA) in solvents like water, toluene, dichloromethane (B109758), or ethyl acetate. fishersci.co.uk The reaction is typically fast and occurs at room temperature. fishersci.co.uk

Formation of Amides and Carbamates

The amine group of this compound, once deprotected, can readily form amides and carbamates. Amide bond formation is a cornerstone of organic and medicinal chemistry, particularly in peptide synthesis. luxembourg-bio.comyoutube.com

Amides are typically synthesized by reacting the amine with a carboxylic acid or its activated derivative, such as an acyl chloride or an anhydride. fishersci.co.uk Peptide coupling reagents, like carbodiimides (e.g., DCC, EDC) and aminium/uronium or phosphonium (B103445) salts (e.g., HATU), are commonly used to facilitate amide bond formation by creating a highly activated ester intermediate. fishersci.co.uknih.gov

Carbamates are formed from the reaction of the amine with a chloroformate or by a three-component coupling of an amine, carbon dioxide, and a halide. organic-chemistry.org The BOC group itself is a carbamate, and its formation is a common strategy for protecting amines. fishersci.co.ukresearchgate.net The reaction of an amine with di-tert-butyl dicarbonate (B1257347) (Boc2O) in the presence of a base is a standard method for introducing the BOC protecting group. fishersci.co.uk The formation of carbamates can also be achieved through copper-catalyzed cross-coupling reactions or via in situ generated carbamoyl (B1232498) chlorides. organic-chemistry.org

| Reagent | Product | Reaction Type |

| Carboxylic Acid/Acyl Chloride | Amide | Acylation |

| Chloroformate/CO2 + Halide | Carbamate | Carbamoylation |

| Di-tert-butyl dicarbonate | N-BOC protected amine | Protection |

Preparation of Isocyanates and Thiocarbamates

The deprotected amine of this compound can be converted into an isocyanate, a highly reactive intermediate for the synthesis of ureas and other derivatives. A common method for preparing isocyanates from amines involves the use of phosgene (B1210022) or a phosgene equivalent like triphosgene. orgsyn.org A milder alternative involves the reaction of the amine with di-tert-butyl dicarbonate in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net Isocyanates can also be generated from the dehydration of carbamic acids, which are formed from the reaction of amines with carbon dioxide. scholaris.ca

Thiocarbamates, also known as thioureas, are sulfur analogs of carbamates and can be synthesized from the reaction of the deprotected amine with an isothiocyanate. gsconlinepress.comgsconlinepress.com Alternatively, isothiocyanates can be prepared from primary amines by reaction with carbon disulfide or phenyl chlorothionoformate. organic-chemistry.org The resulting isothiocyanate can then react with another amine to form a thiocarbamate. gsconlinepress.comgsconlinepress.com

| Starting Material | Reagent(s) | Product |

| 2-Aminothiophenol | Triphosgene or Boc2O/DMAP | 2-Isocyanatothiophenol |

| 2-Aminothiophenol | Carbon Disulfide or Phenyl Chlorothionoformate | 2-Isothiocyanatothiophenol |

| 2-Isothiocyanatothiophenol | Amine | Thiocarbamate |

Multi-component Reactions and Domino Processes

While the bifunctional nature of this compound, featuring a nucleophilic thiol group and a protected amine, suggests its potential as a valuable substrate in multi-component reactions (MCRs) and domino (cascade) processes, a comprehensive review of the scientific literature reveals a primary focus on its deprotected analogue, 2-aminothiophenol. The vast majority of research into the multi-component synthesis of complex heterocyclic systems, such as benzothiazines and other related scaffolds, utilizes the free amino group of 2-aminothiophenol.

The strategic use of the tert-butoxycarbonyl (BOC) protecting group on the aniline (B41778) nitrogen in this compound fundamentally alters the reactivity of the nitrogen atom. This protection renders the nitrogen non-nucleophilic under neutral or basic conditions, thereby directing the initial steps of a potential multi-component or domino reaction exclusively through the thiol group. Subsequent in situ deprotection of the BOC group would then be necessary to engage the nitrogen in further bond-forming events.

Currently, there is a notable absence of specific, detailed research findings in peer-reviewed literature that demonstrate the application of this compound as a direct starting material in well-established multi-component reactions like the Ugi or Passerini reactions, or in novel domino sequences for the construction of polycyclic heterocycles. Scientific investigations have predominantly centered on the more direct and atom-economical pathways that begin with the readily reactive 2-aminothiophenol.

For this reason, a detailed discussion and data tables on the research findings of multi-component and domino reactions specifically involving this compound cannot be provided at this time. The available scientific data focuses on the synthetic utility of the unprotected 2-aminothiophenol core in such transformations.

Computational and Theoretical Studies in N Boc 2 Mercaptoaniline Research

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict various molecular properties, including optimized geometry, vibrational frequencies, and electronic properties such as frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP).

While specific DFT studies on N-BOC-2-mercaptoaniline are not extensively documented in publicly available literature, the application of DFT to analogous aromatic thiol and N-protected amine compounds allows for the extrapolation of expected findings. For a molecule like this compound, DFT calculations would typically be performed using a functional such as B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)).

Expected Insights from DFT Calculations:

Optimized Geometry: DFT would provide precise bond lengths, bond angles, and dihedral angles for the most stable conformation of the molecule. Key parameters would include the C-S bond length of the mercapto group, the C-N bond of the BOC-protected amine, and the geometry of the benzene (B151609) ring.

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO is likely to be localized on the electron-rich sulfur atom and the aromatic ring, indicating susceptibility to electrophilic attack. The LUMO would indicate regions susceptible to nucleophilic attack. The HOMO-LUMO energy gap provides an estimate of the molecule's chemical stability and reactivity.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution, highlighting electrophilic and nucleophilic sites. For this compound, negative potential (red/yellow) would be expected around the sulfur and oxygen atoms, indicating regions prone to electrophilic attack, while positive potential (blue) would be associated with the hydrogen atoms of the amine and thiol groups.

Hypothetical DFT Data for this compound:

The following interactive table presents hypothetical data that could be obtained from a DFT calculation on this compound, based on typical values for similar functional groups.

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.3 eV | Reflects the chemical reactivity and kinetic stability. |

| Dipole Moment | 2.5 D | Quantifies the overall polarity of the molecule. |

| C-S Bond Length | 1.78 Å | Characteristic bond length for an aromatic thiol. |

| N-H Bond Length | 1.01 Å | Typical length for a secondary amide N-H bond. |

| C=O Bond Length (BOC) | 1.23 Å | Standard length for a carbonyl group in a carbamate (B1207046). |

Mechanistic Investigations through Computational Modeling

Computational modeling is a vital tool for elucidating reaction mechanisms by mapping potential energy surfaces, identifying transition states, and calculating activation energies. For this compound, this approach can be used to study its role in various chemical transformations, such as the synthesis of benzothiazoles or its behavior as a ligand in coordination chemistry.

For instance, in a cyclization reaction to form a benzothiazole (B30560) derivative, computational modeling could be employed to investigate the stepwise mechanism. This would involve:

Reactant and Product Optimization: Geometries of this compound and the final benzothiazole product, along with any reagents, are optimized.

Transition State Search: The transition state structure for the key bond-forming step (e.g., intramolecular nucleophilic attack of the sulfur on an activated carbonyl group) is located.

Example Reaction Pathway Analysis:

Consider the hypothetical acid-catalyzed intramolecular cyclization of an this compound derivative.

| Step | Description | Calculated Activation Energy (Hypothetical) |

| 1. Protonation | Protonation of the BOC carbonyl group to activate it. | Low barrier |

| 2. Nucleophilic Attack | Intramolecular attack of the thiol sulfur atom on the activated carbonyl. | 15-20 kcal/mol |

| 3. Deprotonation | Loss of a proton to form a neutral tetrahedral intermediate. | Low barrier |

| 4. Elimination | Elimination of tert-butanol (B103910) to form the final benzothiazole ring. | 10-15 kcal/mol |

Such computational studies provide a detailed, atomistic view of the reaction pathway, helping to rationalize experimental observations and predict the feasibility of new reactions.

Conformational Analysis and Molecular Dynamics

The three-dimensional structure and flexibility of this compound are critical to its function, particularly in biological systems or as a ligand. Conformational analysis aims to identify the stable conformations (rotamers) of the molecule and the energy barriers between them. Molecular dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time, including its conformational changes and interactions with its environment (e.g., solvent).

For this compound, key conformational degrees of freedom include the rotation around the C-S, C-N, and various bonds within the BOC group.

Conformational Search: A systematic or stochastic conformational search can identify low-energy structures. For this compound, the orientation of the thiol group relative to the BOC-protected amine is of particular interest, as it can be influenced by intramolecular hydrogen bonding or steric hindrance.

Molecular Dynamics Simulations: An MD simulation would typically place the molecule in a box of solvent molecules (e.g., water or DMSO) and solve Newton's equations of motion for all atoms over a period of nanoseconds to microseconds. The resulting trajectory provides information on:

Conformational Preferences: The simulation can reveal the most populated conformational states and the timescales of transitions between them.

Solvent Effects: It shows how solvent molecules interact with different parts of the solute, for example, through hydrogen bonding with the thiol or carbonyl groups.

Key Findings from a Hypothetical MD Simulation:

| Parameter | Observation | Implication |

| Dihedral Angle (C-C-S-H) | Shows preference for conformations where the S-H bond is either syn- or anti-periplanar to the C-N bond. | The orientation of the thiol group is influenced by steric and electronic interactions with the BOC group. |

| Dihedral Angle (C-C-N-H) | The amide bond of the BOC group is predominantly in the trans conformation. | This is a common feature of carbamates due to steric hindrance. |

| Radial Distribution Function (S···H-O) | A sharp peak at ~2.5 Å between the thiol sulfur and solvent water hydrogens. | Indicates strong hydrogen bonding between the thiol group and the solvent. |

These computational techniques, from the static electronic structure calculations of DFT to the dynamic simulations of MD, provide a comprehensive theoretical framework for understanding the chemical nature of this compound at the molecular level.

Emerging Research Areas and Future Directions for N Boc 2 Mercaptoaniline

N-BOC-2-Mercaptoaniline, a bifunctional aromatic compound, is gaining attention in advanced chemical research. Its unique structure, featuring a protected amine and a reactive thiol group on a benzene (B151609) ring, makes it a versatile building block for novel applications. Researchers are exploring its potential in materials science, supramolecular chemistry, and advanced catalysis, opening doors to new technologies and methodologies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。